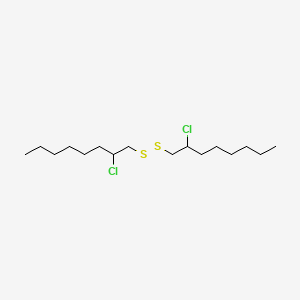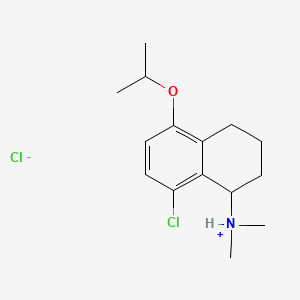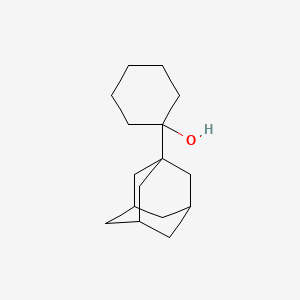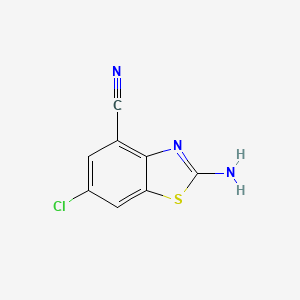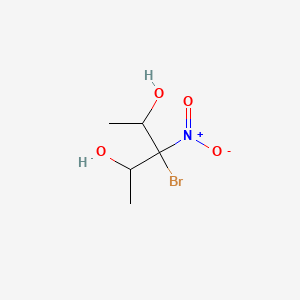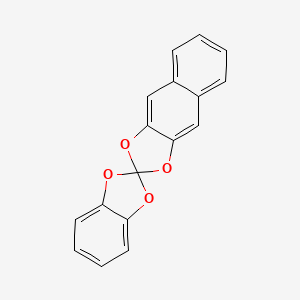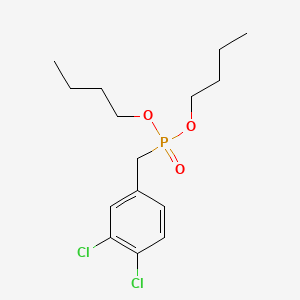
2,5-Dihydroxyterephthaloyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxyterephthaloyl dichloride is an organic compound with the molecular formula C8H4Cl2O4 It is a derivative of terephthalic acid, where two hydroxyl groups are substituted at the 2 and 5 positions, and two chlorine atoms are substituted at the carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dihydroxyterephthaloyl dichloride can be synthesized through the chlorination of 2,5-dihydroxyterephthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, where the 2,5-dihydroxyterephthalic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and the chlorinating agent is added slowly .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxyterephthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 2,5-dihydroxyterephthalic acid and hydrochloric acid.
Condensation Reactions: It can react with diamines to form polyamides, which are useful in the production of high-performance polymers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, dimethylformamide (DMF).
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Polyamides: Formed by reaction with diamines.
Scientific Research Applications
2,5-Dihydroxyterephthaloyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and cocrystals.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2,5-dihydroxyterephthaloyl dichloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound’s ability to form strong covalent bonds with nucleophiles makes it a valuable intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
2,5-Dihydroxyterephthaloyl dichloride can be compared with other similar compounds, such as:
Terephthaloyl chloride: Lacks the hydroxyl groups at the 2 and 5 positions, making it less reactive towards nucleophiles.
Isophthaloyl chloride: Has a different substitution pattern, leading to different reactivity and applications.
2,5-Dihydroxyterephthalic acid: The precursor to this compound, which lacks the chlorine atoms and has different chemical properties
The uniqueness of this compound lies in its dual functionality, with both hydroxyl and acyl chloride groups, allowing for versatile chemical transformations and applications.
Properties
Molecular Formula |
C8H4Cl2O4 |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
2,5-dihydroxybenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O4/c9-7(13)3-1-5(11)4(8(10)14)2-6(3)12/h1-2,11-12H |
InChI Key |
FKPAWYIYEKIGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)C(=O)Cl)O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
